molecular formula C4H5N3O2 B1371615 5-Aminooxazole-4-carboxamide CAS No. 30380-27-9

5-Aminooxazole-4-carboxamide

Cat. No. B1371615
CAS RN: 30380-27-9
M. Wt: 127.1 g/mol
InChI Key: YFPOLIPFJALTDR-UHFFFAOYSA-N
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Description

5-Aminooxazole-4-carboxamide is a significant small-molecule scaffold that has gained increasing attention in the field of chemical biology. It is a natural metabolic intermediate of purine biosynthesis present in all organisms .


Synthesis Analysis

The synthesis of 5-Aminooxazole-4-carboxamide has been reported in various studies. For instance, an efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (AIC) from commercially available hypoxanthine was described . Another study reported a new synthesis method with a high total yield (79%) of 5-aminothiazole-4-carboxamide .


Molecular Structure Analysis

The molecular formula of 5-Aminooxazole-4-carboxamide is C4H5N3O2 . It is an aminoimidazole in which the amino group is at C-5 with a carboxamido group at C-4 .

Scientific Research Applications

1. Differentiation of Acute Myeloid Leukemia Blasts

  • Application Summary : 5-Aminooxazole-4-carboxamide ribonucleoside (AICAr) has been shown to induce differentiation in a subset of primary acute myeloid leukemia (AML) blasts . This is significant because AML is a severe hematological disorder characterized by the clonal expansion of myeloid blasts arrested at different stages of differentiation .
  • Methods of Application : Bone marrow samples were obtained from 35 patients and leukemia blasts were cultured ex vivo. The cell viability was assessed by MTT assay and AML cell differentiation was determined by flow cytometry and morphological analyses .
  • Results : AICAr was found to be capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA). AICAr-induced differentiation correlates with proliferation and sensitivity to dihydroorotate dehydrogenase (DHODH) inhibition .

2. Inhibition of Purine Biosynthesis

  • Application Summary : Pyrazofurin (PF), a C-nucleoside which inhibits pyrimidine biosynthesis, has a structural resemblance to 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl 5′-monophosphate (AICAR), a nucleotide intermediate in the biosynthesis of purines .
  • Methods of Application : The effects of PF and PF-PO4 on AICAR formyltransferase and purine synthesis were studied .
  • Results : PF-PO4 inhibited AICAR formyltransferase in rat liver supernatants 46, 69, and 89% at concentrations of 0.2, 0.4, and 1 mM, respectively .

3. DNA Synthesis

  • Application Summary : 5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide 5′-monophosphate (ZMP) is a central intermediate in de novo purine nucleotide biosynthesis. Its nucleobase moiety, 5-aminoimidazole-4-carboxamide (Z-base), is considered an ambiguous base that can pair with any canonical base owing to the rotatable nature of its 5-carboxamide group .

Safety And Hazards

5-Aminooxazole-4-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPOLIPFJALTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660007
Record name 5-Amino-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminooxazole-4-carboxamide

CAS RN

30380-27-9
Record name 5-Amino-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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